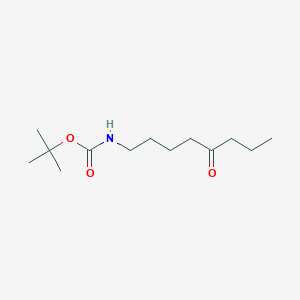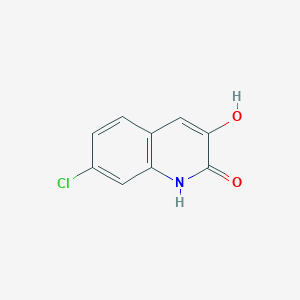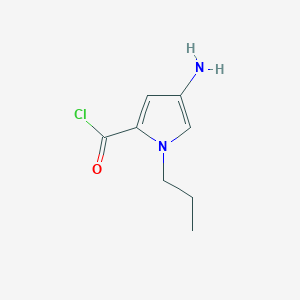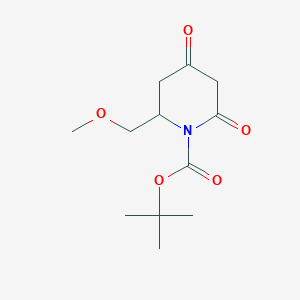
tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate is a synthetic organic compound with a complex structure. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The tert-butyl group and the methoxymethyl group are attached to the piperidine ring, along with two oxo groups and a carboxylate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate involves multiple steps, typically starting from readily available starting materials. One common synthetic route involves the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the methoxymethyl group. The oxo groups are then introduced through oxidation reactions, and the carboxylate group is added in the final step. The reaction conditions often involve the use of protecting groups, oxidizing agents, and specific catalysts to achieve the desired product with high yield and purity .
Analyse Chemischer Reaktionen
tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The carboxylate group can undergo hydrolysis to form the corresponding carboxylic acid
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique reactivity can be leveraged
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4,6-dioxopiperidine-1-carboxylate:
Methoxymethyl 4,6-dioxopiperidine-1-carboxylate: Lacks the tert-butyl group, leading to differences in stability and reactivity.
tert-Butyl 2-(hydroxymethyl)-4,6-dioxopiperidine-1-carboxylate: The hydroxymethyl group provides different chemical properties compared to the methoxymethyl group
Eigenschaften
Molekularformel |
C12H19NO5 |
|---|---|
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
tert-butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-8(7-17-4)5-9(14)6-10(13)15/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
PKDIELHPABZYNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CC(=O)CC1=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


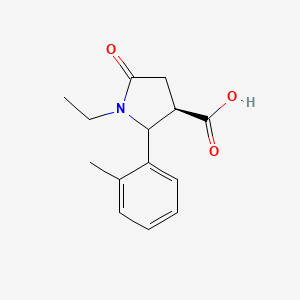
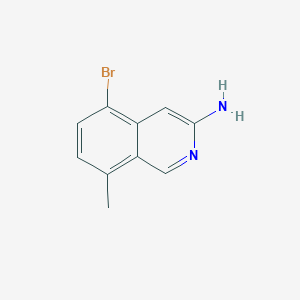
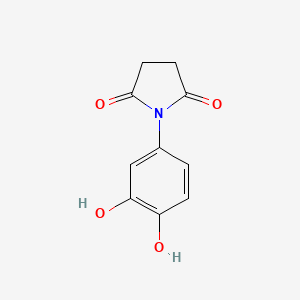
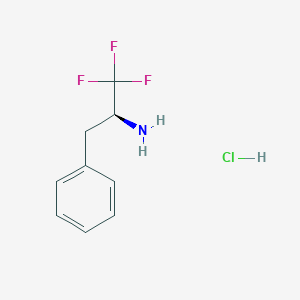

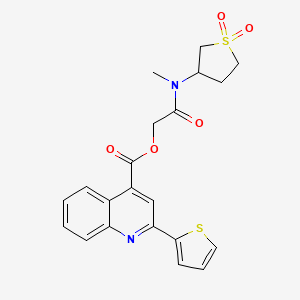
![2-(Difluoromethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861971.png)

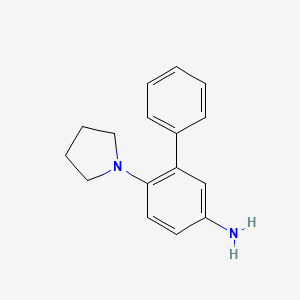

![2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12861987.png)
